molecular formula C11H12O3 B13302862 2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid

2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid

Cat. No.: B13302862
M. Wt: 192.21 g/mol
InChI Key: PQWYOJBUJZEGJM-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid is a chemical compound that belongs to the benzofuran family. . This compound features a benzofuran ring fused with a propanoic acid moiety, making it a unique structure with potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing complex polycyclic benzofuran compounds . Another method involves the use of proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of benzofuran derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid include other benzofuran derivatives such as:

Uniqueness

What sets this compound apart is its specific structure, which combines the benzofuran ring with a propanoic acid moiety.

Biological Activity

2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid is a compound of significant interest in medicinal chemistry, primarily due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its interaction with various biological targets, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a benzofuran moiety fused with a propanoic acid group , which is critical for its pharmacological properties. The presence of the dihydrobenzofuran structure contributes to its lipophilicity and bioavailability, enhancing its interaction with biological systems.

Research indicates that this compound acts primarily as a selective agonist for cannabinoid receptors , particularly CB2 receptors. This interaction is believed to mediate its analgesic effects, making it a candidate for treating neuropathic pain and other conditions related to the endocannabinoid system . The stereochemistry of the compound plays a crucial role in its biological activity, as specific enantiomers exhibit enhanced receptor binding affinity and selectivity.

Analgesic Properties

A study demonstrated that derivatives of this compound showed significant efficacy in reversing neuropathic pain in animal models. Notably, the compound did not adversely affect locomotor behavior, indicating a favorable therapeutic profile .

Antimicrobial Activity

Compounds related to this compound have exhibited antibacterial and antifungal properties . For example, derivatives demonstrated moderate to good antimicrobial activity against various strains of bacteria and fungi. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .

Case Studies

Study Objective Findings
Study on Neuropathic Pain Evaluate analgesic effectsThe compound reversed neuropathic pain without affecting locomotion.
Antimicrobial Activity Assessment Test antibacterial propertiesShowed MIC values ranging from 4.69 to 156.47 µM against multiple bacterial strains.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps including palladium-catalyzed reactions and esterification processes which enhance its biological activity by modifying its lipophilicity. The ability to create various derivatives allows for the exploration of different biological activities and mechanisms.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-7-yl)propanoic acid

InChI

InChI=1S/C11H12O3/c1-7(11(12)13)9-4-2-3-8-5-6-14-10(8)9/h2-4,7H,5-6H2,1H3,(H,12,13)

InChI Key

PQWYOJBUJZEGJM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1OCC2)C(=O)O

Origin of Product

United States

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